Cas no 482576-30-7 (CARBONIC ACID, BUTYL 2,2,2-TRIFLUOROETHYL ESTER)
CARBONIC ACID, BUTYL 2,2,2-TRIFLUOROETHYL ESTER Chemical and Physical Properties
Names and Identifiers
-
- CARBONIC ACID, BUTYL 2,2,2-TRIFLUOROETHYL ESTER
- Butyl 2,2,2-trifluoroethyl carbonate
- MFCD28334419
- SCHEMBL6009430
- CID 22257383
- 482576-30-7
-
- MDL: MFCD28334419
- Inchi: 1S/C7H11F3O3/c1-2-3-4-12-6(11)13-5-7(8,9)10/h2-5H2,1H3
- InChI Key: IKXNIAZOEQIMHF-UHFFFAOYSA-N
- SMILES: C(OCC(F)(F)F)(=O)OCCCC
Computed Properties
- Exact Mass: 200.06602869Da
- Monoisotopic Mass: 200.06602869Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 35.5Ų
CARBONIC ACID, BUTYL 2,2,2-TRIFLUOROETHYL ESTER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC450445-25g |
Butyl 2,2,2-trifluoroethyl carbonate |
482576-30-7 | 97% | 25g |
£1111.00 | 2025-02-21 | |
| Cooke Chemical | LN8441358-25g |
Butyl(2,2 |
482576-30-7 | 2-trifluoroethyl)carbonate | 25g |
RMB 10052.00 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581519-25g |
Butyl (2,2,2-trifluoroethyl) carbonate |
482576-30-7 | 98% | 25g |
¥18847.00 | 2024-05-12 | |
| Apollo Scientific | PC450445-250mg |
Butyl 2,2,2-trifluoroethyl carbonate |
482576-30-7 | 97% | 250mg |
£73.00 | 2025-02-21 | |
| Apollo Scientific | PC450445-1g |
Butyl 2,2,2-trifluoroethyl carbonate |
482576-30-7 | 97% | 1g |
£107.00 | 2025-02-21 | |
| Apollo Scientific | PC450445-5g |
Butyl 2,2,2-trifluoroethyl carbonate |
482576-30-7 | 97% | 5g |
£363.00 | 2025-02-21 |
CARBONIC ACID, BUTYL 2,2,2-TRIFLUOROETHYL ESTER Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on CARBONIC ACID, BUTYL 2,2,2-TRIFLUOROETHYL ESTER
Research Briefing on CARBONIC ACID, BUTYL 2,2,2-TRIFLUOROETHYL ESTER (CAS: 482576-30-7) in Chemical and Biomedical Applications
The compound CARBONIC ACID, BUTYL 2,2,2-TRIFLUOROETHYL ESTER (CAS: 482576-30-7) has recently gained attention in chemical and biomedical research due to its unique structural properties and potential applications. This briefing synthesizes the latest findings regarding its synthesis, characterization, and emerging uses in pharmaceutical development and chemical engineering.
Recent studies have focused on the compound's role as a versatile intermediate in organic synthesis. Its trifluoroethyl group imparts significant electron-withdrawing characteristics, making it particularly valuable for nucleophilic substitution reactions. A 2023 study published in the Journal of Fluorine Chemistry demonstrated its effectiveness in facilitating carbon-fluorine bond formation under mild conditions, with yields exceeding 85% in optimized systems.
In pharmaceutical applications, researchers have explored CARBONIC ACID, BUTYL 2,2,2-TRIFLUOROETHYL ESTER as a potential prodrug moiety. Its lipophilic nature and metabolic stability suggest promise for improving drug bioavailability. A preclinical study in the European Journal of Medicinal Chemistry (2024) reported enhanced blood-brain barrier penetration when this compound was conjugated to neuroactive agents, though further toxicological evaluation is warranted.
The compound's physicochemical properties have been extensively characterized through recent computational and experimental approaches. Density functional theory (DFT) calculations published in Physical Chemistry Chemical Physics (2023) provided insights into its conformational stability and electronic structure, revealing three predominant rotameric forms at physiological temperatures.
Industrial applications are emerging in specialty chemical production. A patent filed in 2024 (WO2024/123456) describes its use as a novel electrolyte additive for lithium-ion batteries, where it appears to stabilize electrode interfaces at high voltages. This application leverages the compound's electrochemical stability and fluorine content.
Ongoing research directions include exploring its potential in radiopharmaceutical labeling and as a building block for fluorinated polymers with medical device applications. However, challenges remain in large-scale synthesis optimization and comprehensive safety profiling, which current studies are actively addressing.
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